![molecular formula C14H19N B3038824 2-(Adamantan-1-yl)-1H-pyrrole CAS No. 912361-56-9](/img/structure/B3038824.png)
2-(Adamantan-1-yl)-1H-pyrrole
Overview
Description
“2-(Adamantan-1-yl)-1H-pyrrole” is a chemical compound that belongs to the class of adamantyl derivatives of polynitrogen heterocycles . It has a molecular formula of C12H19NO .
Synthesis Analysis
The synthesis of “2-(Adamantan-1-yl)-1H-pyrrole” involves the creation of new adamantyl derivatives of polynitrogen heterocycles . The structure of these compounds has been determined using NMR spectroscopy, mass spectrometry, and X-ray analysis .
Molecular Structure Analysis
The molecular structure of “2-(Adamantan-1-yl)-1H-pyrrole” has been determined using NMR spectroscopy, mass spectrometry, and X-ray analysis .
Chemical Reactions Analysis
The chemical reactions involving “2-(Adamantan-1-yl)-1H-pyrrole” include the synthesis of new adamantyl derivatives of polynitrogen heterocycles . Some of the synthesized 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles have shown high inhibitory activity against H1N1 influenza A viruses .
Scientific Research Applications
Material Science
The adamantane cage, a key feature of 2-(Adamantan-1-yl)-1H-pyrrole, can serve as a versatile building block for novel materials. Researchers have investigated its use in designing materials with exceptional properties, such as high stability, rigidity, and unique electronic behavior. Potential applications include advanced coatings, sensors, and nanocomposites.
Mechanism of Action
Target of Action
The primary target of 2-(Adamantan-1-yl)-1H-pyrrole is the orphan nuclear receptor Nur77 . Nur77, also known as NR4A1, NGFI-B, or TR3, is a unique transcription factor encoded by an immediate early gene and is a potential therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, Nur77, modulating its expression and activity . This interaction results in changes in the transcriptional activity of Nur77, which in turn influences the expression of genes involved in multiple physiological and pathological processes .
Biochemical Pathways
The action of 2-(Adamantan-1-yl)-1H-pyrrole affects the Nur77 signaling pathway . Nur77 plays a role in cell survival and cell death and is implicated in various malignancies . The compound’s interaction with Nur77 can modulate these processes, potentially influencing the progression of diseases such as cancer .
Pharmacokinetics
The adamantane moiety in the compound is known for its lipophilicity and rigid structure , which could influence its bioavailability and distribution within the body.
Result of Action
The action of 2-(Adamantan-1-yl)-1H-pyrrole results in the modulation of Nur77 expression and activity . This can lead to changes in the transcription of genes regulated by Nur77, potentially influencing cell survival and death processes . In the context of cancer, this could result in anti-proliferative effects against certain cancer cell lines .
properties
IUPAC Name |
2-(1-adamantyl)-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEYSLWXIVXTAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-1H-pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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